3-Benzyloxy-5-fluorophenylboronic acid
Overview
Description
3-Benzyloxy-5-fluorophenylboronic acid is an organoboron compound with the molecular formula C₁₃H₁₂BFO₃ It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a benzyloxy group at the 3-position and a fluorine atom at the 5-position
Mechanism of Action
Target of Action
The primary target of 3-Benzyloxy-5-fluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant, which means it can be carried out under a variety of conditions .
Biochemical Analysis
Biochemical Properties
3-Benzyloxy-5-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. One of the key interactions of this compound is with serine proteases, where it acts as an inhibitor by binding to the active site of the enzyme. This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and proliferation. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly enzymes. This compound exerts its effects by binding to the active sites of enzymes, thereby inhibiting their catalytic activity. For example, this compound can inhibit the activity of serine proteases by forming a reversible covalent bond with the serine residue in the active site. This interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues. Threshold effects have been observed, where the compound’s inhibitory effects plateau at a certain dosage, beyond which no further increase in inhibition is observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted. The metabolic flux of this compound can be influenced by the presence of other compounds that compete for the same metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can accumulate in certain tissues, such as the liver and kidneys. The distribution of this compound can be influenced by its binding affinity to plasma proteins and other cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall efficacy in inhibiting enzyme activity and modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Benzyloxy-5-fluorophenylboronic acid can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated aromatic compound with a boronic acid derivative in the presence of a palladium catalyst.
Hydroboration: This method involves the addition of a boron-hydrogen bond across an alkene or alkyne to form the corresponding boronic acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-5-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding boranes or other reduced species.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.
Major Products
Oxidation: Phenols or quinones.
Reduction: Boranes or hydroborates.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-Benzyloxy-5-fluorophenylboronic acid has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic acid: Similar structure but lacks the benzyloxy group.
3,5-Difluorophenylboronic acid: Contains two fluorine atoms on the aromatic ring.
2-Fluorophenylboronic acid: Fluorine atom is positioned at the 2-position instead of the 5-position.
Uniqueness
3-Benzyloxy-5-fluorophenylboronic acid is unique due to the presence of both a benzyloxy group and a fluorine atom on the aromatic ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
(3-fluoro-5-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOFKMPPQQMUDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659379 | |
Record name | [3-(Benzyloxy)-5-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-56-9 | |
Record name | B-[3-Fluoro-5-(phenylmethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850589-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Benzyloxy)-5-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-fluoro-5-phenylmethoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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